molecular formula C12H14O4 B14343597 Propanedioic acid, methyl[(4-methylphenyl)methyl]- CAS No. 105984-59-6

Propanedioic acid, methyl[(4-methylphenyl)methyl]-

Cat. No.: B14343597
CAS No.: 105984-59-6
M. Wt: 222.24 g/mol
InChI Key: JONZCYQJADMMKA-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanedioic acid, methyl[(4-methylphenyl)methyl]- typically involves the reaction of malonic acid derivatives with appropriate reagents. One common method is the alkylation of malonic acid with 4-methylbenzyl chloride in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of a carbanion intermediate, which then attacks the electrophilic carbon of the benzyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound can be achieved through similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Propanedioic acid, methyl[(4-methylphenyl)methyl]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or sodium ethoxide (NaOEt).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Propanedioic acid, methyl[(4-methylphenyl)methyl]- has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of propanedioic acid, methyl[(4-methylphenyl)methyl]- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the reaction conditions. Its effects are mediated through the formation of intermediates that participate in subsequent chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    Malonic acid: A dicarboxylic acid with similar structural features but without the methyl and phenyl groups.

    Dimethyl malonate: An ester derivative of malonic acid with two methyl groups.

    Benzylmalonic acid: A compound with a benzyl group attached to the malonic acid moiety.

Uniqueness

Propanedioic acid, methyl[(4-methylphenyl)methyl]- is unique due to the presence of both a methyl group and a 4-methylphenylmethyl group, which impart distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.

Properties

CAS No.

105984-59-6

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

2-methyl-2-[(4-methylphenyl)methyl]propanedioic acid

InChI

InChI=1S/C12H14O4/c1-8-3-5-9(6-4-8)7-12(2,10(13)14)11(15)16/h3-6H,7H2,1-2H3,(H,13,14)(H,15,16)

InChI Key

JONZCYQJADMMKA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC(C)(C(=O)O)C(=O)O

Origin of Product

United States

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